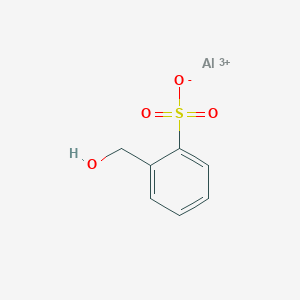
Aluminum;2-(hydroxymethyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;2-(hydroxymethyl)benzenesulfonate: is a chemical compound that combines aluminum with 2-(hydroxymethyl)benzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum;2-(hydroxymethyl)benzenesulfonate typically involves the reaction of aluminum salts with 2-(hydroxymethyl)benzenesulfonic acid. One common method is to dissolve aluminum hydroxide in a solution of 2-(hydroxymethyl)benzenesulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete dissolution and reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more complex processes, including the use of specialized reactors and purification steps to obtain a high-purity product. The exact methods can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Aluminum;2-(hydroxymethyl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfonate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzenesulfonic acid derivatives, while substitution reactions can produce a variety of sulfonate esters .
Scientific Research Applications
Chemistry: In chemistry, aluminum;2-(hydroxymethyl)benzenesulfonate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of aluminum on biological systems. It can be used to investigate the interactions between aluminum and cellular components, providing insights into the potential toxicity and biological activity of aluminum compounds .
Medicine: Its ability to enhance immune responses makes it a candidate for use in vaccine formulations .
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of aluminum;2-(hydroxymethyl)benzenesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Benzenesulfonic acid: A simpler analog that lacks the aluminum component.
p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group on the benzene ring.
Sulfanilic acid: A sulfonic acid derivative with an amino group on the benzene ring.
Uniqueness: Aluminum;2-(hydroxymethyl)benzenesulfonate is unique due to the presence of both aluminum and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C7H7AlO4S+2 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
aluminum;2-(hydroxymethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O4S.Al/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+3/p-1 |
InChI Key |
ZXTULJYCOXMWQE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


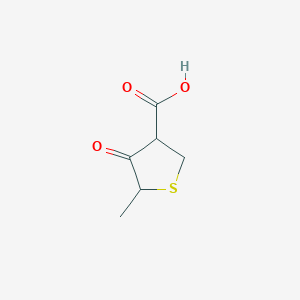
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
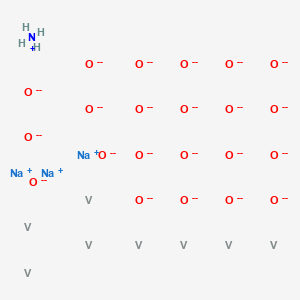
![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)
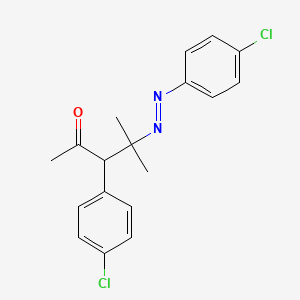
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
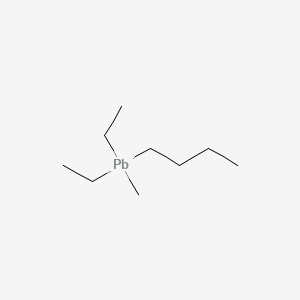
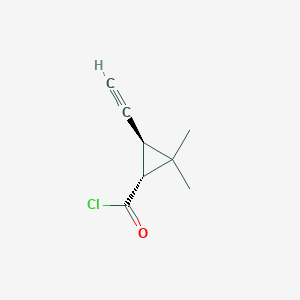
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
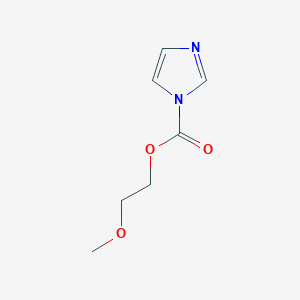
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
